molecular formula C48H60N6O6 B10839836 1,6-bis-(Dmt-Tic-amino)hexane

1,6-bis-(Dmt-Tic-amino)hexane

Cat. No.: B10839836
M. Wt: 817.0 g/mol
InChI Key: VJIXEMXKNBJTQB-GCGBLBKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-bis-(Dmt-Tic-amino)hexane is a symmetric dimeric peptidomimetic ligand designed for advanced opioid receptor research . It is built by linking two Dmt-Tic (H-Dmt-Tic-OH) pharmacophores through a hexane spacer . This compound exhibits potent in vitro antagonism at both delta (δ) and mu (μ) opioid receptors, functioning as a dual and balanced antagonist . Its mechanism of action involves high-affinity binding to these receptors, effectively blocking their activity. Research indicates that dimerization of the Dmt-Tic pharmacophore can result in a significant increase in δ-antagonist potency, by several orders of magnitude, compared to its monomeric counterpart . Due to this targeted activity, this compound is a valuable tool for scientists investigating the complex roles of opioid receptors in neurological pathways and for exploring therapeutic strategies with potentially reduced side-effects, such as tolerance and dependence . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C48H60N6O6

Molecular Weight

817.0 g/mol

IUPAC Name

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[6-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]hexyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C48H60N6O6/c1-29-19-37(55)20-30(2)39(29)25-41(49)47(59)53-27-35-15-9-7-13-33(35)23-43(53)45(57)51-17-11-5-6-12-18-52-46(58)44-24-34-14-8-10-16-36(34)28-54(44)48(60)42(50)26-40-31(3)21-38(56)22-32(40)4/h7-10,13-16,19-22,41-44,55-56H,5-6,11-12,17-18,23-28,49-50H2,1-4H3,(H,51,57)(H,52,58)/t41-,42-,43?,44?/m0/s1

InChI Key

VJIXEMXKNBJTQB-GCGBLBKRSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCNC(=O)C4CC5=CC=CC=C5CN4C(=O)[C@H](CC6=C(C=C(C=C6C)O)C)N)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCNC(=O)C4CC5=CC=CC=C5CN4C(=O)C(CC6=C(C=C(C=C6C)O)C)N)N)C)O

Origin of Product

United States

In Vitro Pharmacological Characterization of 1,6 Bis Dmt Tic Amino Hexane

Opioid Receptor Binding Affinity and Selectivity Profiling

Binding assays, which measure the affinity of a ligand for a receptor, have been crucial in defining the character of 1,6-bis-(Dmt-Tic-amino)hexane. These studies typically use radiolabeled ligands to determine the inhibition constant (Kᵢ) of the test compound. A lower Kᵢ value indicates a higher binding affinity.

This compound, as part of a series of dimeric Dmt-Tic analogues linked by diaminoalkanes, demonstrates high binding affinity for the mu-opioid receptor (MOR). nih.gov Studies on this class of compounds show Kᵢ values for MOR in the low nanomolar range. nih.gov Specifically, for a series of these dimeric analogues, the affinity for μ-opioid receptors (Kᵢμ) was found to be between 1.37 and 5.72 nM. nih.gov This high affinity is a key characteristic of its interaction with the MOR.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinity for Dimeric Dmt-Tic Analogues

Compound Class Binding Affinity (Kᵢ) Range
Dimeric Dmt-Tic Analogues 1.37 - 5.72 nM

The compound exhibits a similarly high, and often slightly greater, affinity for the delta-opioid receptor (DOR). Research indicates that Dmt-Tic dimeric compounds possess Kᵢ values for DOR (Kᵢδ) that are typically in the sub-nanomolar to low nanomolar range, from 0.06 to 1.53 nM. nih.gov For some analogues in this series, the Kᵢ values were reported to be even more potent, at less than 0.1 nM. google.com This results in a profile of high affinity for both MOR and DOR, with a moderate selectivity preference for the delta receptor. nih.gov The calculated selectivity ratio (Kᵢμ/Kᵢδ) for these types of compounds ranges from 3 to 46. nih.gov

Table 2: Delta-Opioid Receptor (DOR) Binding Affinity for Dimeric Dmt-Tic Analogues

Compound Class Binding Affinity (Kᵢ) Range Selectivity Ratio (Kᵢμ/Kᵢδ)
Dimeric Dmt-Tic Analogues 0.06 - 1.53 nM 3 - 46

Currently, there is a lack of specific published data regarding the binding affinity of this compound for the kappa-opioid receptor (KOR). The primary focus of in vitro characterization for this compound and its close analogues has been on their interactions with MOR and DOR.

Delta-Opioid Receptor (DOR) Binding Characteristics

Functional Activity Assays for Receptor Agonism and Antagonism

Functional assays are employed to determine whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). These are often conducted on isolated, innervated tissues where receptor activation leads to a measurable physiological response, such as muscle contraction.

The guinea pig ileum (GPI) preparation is a classic model for assessing MOR function. google.com In this assay, this compound demonstrates very weak agonist activity at the mu-receptor. nih.gov One study determined its IC₅₀—the concentration required to inhibit the electrically induced muscle contraction by 50%—to be 2715 nM, classifying it as a weak µ-agonist. nih.gov Other reports on the broader class of dimeric Dmt-Tic analogues state that µ-opioid agonism is essentially absent, with IC₅₀ values typically greater than 3 to 10 µM. nih.gov Some studies have also identified weak MOR antagonist activity for analogues with an unmodified N-terminus, with a pA₂ value (a measure of antagonist potency) between 6.78 and 6.99. nih.gov

Table 3: Guinea Pig Ileum (GPI) Functional Data for this compound

Assay Parameter Reported Value Functional Activity
IC₅₀ 2715 nM Weak Agonist
IC₅₀ (Analogue Class) >3000 - 10000 nM Essentially Inactive (Agonist)
pA₂ (Analogue Class) 6.78 - 6.99 Weak Antagonist

The mouse vas deferens (MVD) assay is the standard for determining functional activity at the DOR. google.com In this system, this compound behaves as a powerful and potent DOR antagonist. nih.gov Studies have shown that it effectively blocks the action of DOR agonists, with a reported pA₂ value of 10.62. nih.gov Research on the class of dimeric Dmt-Tic analogues corroborates this, showing extraordinarily high delta-opioid-mediated antagonism with pA₂ values ranging from 10.42 to 11.28. nih.gov In terms of agonist activity, it is found to be virtually absent, with IC₅₀ values well above 1 µM. google.com

Table 4: Mouse Vas Deferens (MVD) Functional Data for this compound

Assay Parameter Reported Value Functional Activity
pA₂ 10.62 Potent Antagonist
pA₂ (Analogue Class) 10.42 - 11.28 Potent Antagonist
IC₅₀ (Analogue Class) >1000 nM Essentially Inactive (Agonist)

G-Protein Coupled Receptor (GPCR) Signaling Assays (e.g., [³⁵S]GTPγS binding, Calcium Mobilization)

The functional activity of this compound at opioid receptors is a critical aspect of its pharmacological profile. Downstream signaling events following receptor binding, such as G-protein activation and calcium mobilization, provide insights into the compound's efficacy as an agonist or antagonist.

[³⁵S]GTPγS Binding Assays:

The [³⁵S]GTPγS binding assay is a widely used functional assay to measure the activation of G-protein coupled receptors (GPCRs) by a ligand. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the heterotrimeric G-protein upon receptor activation by an agonist. An increase in [³⁵S]GTPγS binding indicates agonist-mediated G-protein activation. Conversely, an antagonist will block the increased binding stimulated by an agonist.

For the broader class of dimeric Dmt-Tic compounds, functional [³⁵S]GTPγS binding assays have been employed. For instance, studies on various Dmt-Tic multimers have characterized them as dual and balanced δ/μ antagonists using this method. researchgate.net However, specific data from [³⁵S]GTPγS binding assays for this compound, including parameters such as EC₅₀ (half-maximal effective concentration) or Eₘₐₓ (maximum effect) for agonism, or pA₂/Kₑ values for antagonism, are not available in the reviewed scientific literature. One study on a designed multiple ligand combining a Dmt-Tic antagonist pharmacophore with a morphinan (B1239233) agonist did utilize [³⁵S]GTPγS binding to characterize the resulting compound's activity at μ, δ, and κ opioid receptors, demonstrating the utility of this assay for complex Dmt-Tic derivatives. nih.gov

Calcium Mobilization Assays:

Calcium mobilization assays are another key method for assessing GPCR activation, particularly for receptors that couple to the Gq pathway, which leads to an increase in intracellular calcium levels. For Gαi/o-coupled receptors, such as opioid receptors, this assay can be adapted by co-expressing a chimeric G-protein (e.g., Gαqi5) that redirects the signaling to the phospholipase C-calcium pathway. researchgate.netnih.gov This allows for the measurement of a fluorescent signal corresponding to changes in intracellular calcium, providing a readout of receptor activation or inhibition. researchgate.net

While calcium mobilization assays have been successfully used to characterize the agonist and antagonist properties of other Dmt-Tic containing cyclic peptides, specific data for this compound from such assays have not been reported in the available literature. nih.govmdpi.com For the cyclic analogs tested, the assay was able to determine agonist potencies (pEC₅₀) and efficacies (α), as well as antagonist potencies (pK₈). mdpi.com

Data Table for GPCR Signaling Assays:

Due to the absence of specific published data for this compound in [³⁵S]GTPγS binding and calcium mobilization assays, a data table for these specific functional parameters cannot be generated at this time. Research has primarily focused on its binding affinities and functional activity in isolated tissue preparations, such as the mouse vas deferens (MVD) and guinea pig ileum (GPI) bioassays, where it has been shown to be a potent δ-opioid receptor antagonist. nih.gov

Assessment of Biased Agonism/Antagonism Signaling

Biased agonism, or functional selectivity, is a phenomenon where a ligand preferentially activates one intracellular signaling pathway over another at the same receptor. For opioid receptors, this is often assessed by comparing G-protein-mediated signaling (associated with analgesia) with β-arrestin recruitment (implicated in side effects like tolerance and respiratory depression). nih.govmdpi.com The assessment of biased agonism is crucial for developing safer and more effective therapeutics.

The determination of biased agonism typically involves quantifying a ligand's activity in assays measuring G-protein activation (e.g., [³⁵S]GTPγS or cAMP accumulation) and comparing it to its activity in an assay measuring β-arrestin recruitment (e.g., BRET or FRET-based assays). nih.gov The resulting data can be analyzed using operational models to calculate a "bias factor" or "transduction coefficient," which quantifies the degree of preference for one pathway over the other relative to a balanced reference agonist. google.com

Despite the significant interest in developing biased opioid ligands, there is no specific information or data in the reviewed scientific literature regarding the assessment of biased agonism or antagonism for this compound. Its characterization as a potent δ-antagonist in classical bioassays suggests it effectively blocks the canonical G-protein signaling pathway activated by δ-agonists, but its potential for biased antagonism (i.e., selectively blocking one pathway while permitting another) or any residual biased agonist activity has not been reported. nih.gov

Data Table for Biased Agonism/Antagonism:

A data table for biased agonism/antagonism parameters (e.g., bias factor, transduction coefficients) for this compound cannot be provided, as no studies assessing its functional selectivity have been identified in the public domain.

Structure Activity Relationship Sar Studies of 1,6 Bis Dmt Tic Amino Hexane and Analogs

Influence of Dimeric Architecture on Opioid Receptor Interactions

The creation of dimeric ligands, such as 1,6-bis-(Dmt-Tic-amino)hexane, by linking two Dmt-Tic pharmacophores has been a successful strategy to modulate opioid receptor interactions. This approach can lead to ligands with enhanced potency and altered selectivity profiles. nih.govnih.gov

Dimeric Dmt-Tic analogs linked by diaminoalkane chains, including the hexane (B92381) linker, exhibit high affinity for both δ-opioid receptors (DOR) and µ-opioid receptors (MOR). nih.gov These dimeric compounds have demonstrated extraordinarily high δ-opioid antagonism, significantly more potent than their monomeric counterparts. nih.govnih.gov The increase in potency is thought to be due to a higher concentration of the pharmacophore in the vicinity of the receptor recognition site. nih.gov

Interestingly, while the dimeric structure significantly boosts δ-antagonism, the effect on µ-opioid activity can vary. For instance, N,N'-dimethylation of the Dmt residues in these dimers can markedly enhance µ-opioid antagonism without affecting the already potent δ-opioid activity. nih.govresearchgate.net This suggests that the two pharmacophores of the dimeric ligand may interact with the receptors in a way that is distinct from the monomer, and that modifications to the dimer can fine-tune its activity at different receptor subtypes. The dimerization of potent opioid ligands can also lead to changes in selectivity and even convert an agonist into an antagonist. nih.gov

Impact of Linker Length and Rigidity on Binding and Functional Profiles (e.g., Hexane vs. Butane Linkers)

The nature of the linker connecting the two pharmacophores in dimeric Dmt-Tic analogs plays a critical role in determining their binding and functional profiles. Studies have investigated various linker lengths, from shorter chains like ethylene (B1197577) to longer ones like dodecane, as well as more rigid structures. nih.govresearchgate.net

Research indicates that for δ-antagonism, the length of the diaminoalkyl linker in Dmt-Tic dimers does not seem to be a critical factor for potency. nih.gov However, linker length can influence the balance of activity between µ- and δ-opioid receptors. For example, a compact diaminobutane-linked dimer, butylene-bis[Dmt-Tic-NH], was found to be a dual δ- and µ-antagonist, though not balanced in its potency. nih.gov In contrast, bifunctional peptides containing the µ-agonist [Dmt¹]DALDA and a δ-antagonist connected by linkers of varying lengths showed that µ and δ receptor binding affinities decreased with increasing linker length. researchgate.net

Generally, peptidic bifunctional opioid ligands with shorter linkers tend to be more active at the MOR. nih.gov The use of a compact ethylene linker in a Dmt-Tic dimer resulted in a more balanced dual antagonist character compared to dimers with longer linkers. nih.gov This suggests that shorter, and potentially more rigid, linkers can enforce a conformation that is more favorable for simultaneous or specific interactions with both µ and δ receptors.

Effects of N-Terminal Modifications (e.g., N,N-dimethylation, N-allylation) on Receptor Selectivity and Efficacy

Modifications at the N-terminus of the Dmt-Tic pharmacophore, particularly alkylation of the primary amine, have profound effects on receptor selectivity and efficacy. N,N-dimethylation of the Dmt residue is a key modification that has been extensively studied. nih.govacs.orgnih.gov

N,N-dimethylation of Dmt-Tic analogs has been shown to be a crucial factor for δ-opioid receptor antagonist properties. researchgate.net For instance, N,N-Me₂-Dmt-Tic-OH retains high δ receptor affinity and selectivity while exhibiting significantly enhanced δ antagonism compared to the non-methylated parent compound. acs.orgnih.gov This modification can also convert a µ-agonist/δ-agonist into a selective δ-opioid receptor antagonist. nih.gov

The N,N-dimethylation of Dmt-Tic sequences was initially explored to create more stable compounds, as Dmt-Tic peptides are susceptible to forming diketopiperazines. nih.govu-szeged.hu Beyond stability, this modification was found to negatively impact µ-opioid-associated agonism, thereby enhancing δ-selectivity. nih.govresearchgate.net While N,N-dimethylation enhances δ-antagonism, other N-terminal modifications can have different effects. For example, N-methylation alone (N-Me-Dmt-Tic-OH) also produces a potent δ-opioid ligand with high δ receptor binding and elevated δ antagonism. acs.orgnih.gov

The following table summarizes the effects of N-terminal methylation on the opioid receptor activity of Dmt-Tic analogs.

Compoundδ Binding Affinity (Kiδ, nM)µ/δ Selectivity (Kiµ/Kiδ)δ Antagonism (pA₂)
H-Dmt-Tic-OH0.022 acs.orgnih.gov150,000 acs.orgnih.gov8.2 acs.orgnih.gov
N-Me-Dmt-Tic-OH0.2 acs.orgnih.govHigh (nondetectable µ activity) acs.orgnih.gov8.5 acs.orgnih.gov
N,N-Me₂-Dmt-Tic-OH0.12 acs.orgnih.gov20,000 acs.orgnih.gov9.4 acs.orgnih.gov
N,N-Me₂-Dmt-Tic-Ala-OH0.0755 acs.orgnih.gov20,132 acs.orgnih.gov9.6 acs.orgnih.gov

Role of the Dmt Moiety in Receptor Affinity and Selectivity

The 2',6'-dimethyl-L-tyrosine (Dmt) residue is a cornerstone of the Dmt-Tic pharmacophore and plays a pivotal role in determining the affinity and selectivity of these ligands for opioid receptors. nih.govoup.com The substitution of Tyrosine (Tyr) with Dmt has been shown to significantly enhance the pharmacological profile of many opioid ligands. nih.gov

The Dmt moiety is believed to act as the "address" in the "message-address" concept of ligand-receptor binding, facilitating the recognition of both µ- and δ-opioid receptors. oup.com The two methyl groups on the phenolic ring of Dmt are thought to make additional hydrophobic contacts with the receptor, which are not possible with the parent Tyr residue. mdpi.com This enhanced interaction contributes to the high affinity of Dmt-containing peptides. researchgate.net

Conformational Constraints Imposed by the Tic Residue and its Analogs (Aia, Aba)

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue imposes significant conformational constraints on the peptide backbone, which are fundamental to the pharmacological properties of Dmt-Tic analogs. biosyn.comu-strasbg.fr The cyclic nature of Tic is largely responsible for the δ-antagonist properties of these compounds. biosyn.comresearchgate.net

The Tic residue restricts the side chain orientation to specific low-energy conformations (χ1 = -60° and +60°). nih.gov This conformational rigidity is believed to be a key factor in the high affinity and selectivity of Dmt-Tic ligands for the δ-opioid receptor. biosyn.com

To further understand the role of these conformational constraints, analogs of Tic have been synthesized and studied. These include 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (B136569) (Aba) and 4-amino-indolo[2,3-c]azepin-3-one (Aia). nih.gov

Aba (4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one): The Aba residue limits the side chain orientation to different conformations (χ1 = 60° and 180°) compared to Tic. nih.gov Replacing Tic with Aba in Dmt-Tic derivatives has been shown to shift receptor selectivity from δ to µ, often converting a δ-antagonist into a µ-agonist. nih.gov

Aia (4-amino-indolo[2,3-c]azepin-3-one): The Aia scaffold shares similar favored dihedral angles with Aba. nih.gov The replacement of Tic with Aia has led to the discovery of both potent µ-selective agonists and potent and selective δ-opioid receptor antagonists, depending on other structural modifications. nih.gov

These studies highlight that subtle changes in the conformational constraints imposed by the second residue can dramatically alter the opioid receptor selectivity and functional activity of the ligand. nih.gov

Substitution Effects on the C-Terminal Residues of Dmt-Tic Pharmacophore

Modifications to the C-terminus of the Dmt-Tic pharmacophore have a substantial impact on the resulting ligand's opioid receptor activity profile, including its selectivity and antagonist or agonist properties. nih.govnih.gov The C-terminal constituent is considered to play a major role in determining opioid receptor activity, acting as an "address domain". nih.govresearchgate.net

A variety of C-terminal modifications have been explored, including the addition of amino acids with different physicochemical properties (charged, neutral, aromatic) and amidation of the C-terminal carboxyl group. nih.govnih.gov

Charged Residues: The introduction of a charged residue at the C-terminus can significantly alter µ-opioid receptor affinity. For example, amidated, positively charged residues like Lys-NH₂ and Arg-NH₂ enhance µ-opioid affinity. nih.gov Conversely, a negatively charged C-terminal carboxyl group, as in H-Dmt-Tic-OH, generally enhances δ-selectivity by reducing affinity for the µ-receptor. nih.govnih.gov

Aromatic Residues: The addition of an aromatic group at the C-terminus can also substantially modify the activity profile. nih.gov

Amidation: Amidation of the C-terminal carboxyl group often leads to increased activity at µ-receptors, resulting in a decrease in δ-selectivity. acs.orgnih.gov For instance, while H-Dmt-Tic-OH is a highly selective δ-antagonist, its amidated counterpart shows increased µ-receptor activity. acs.orgnih.gov

The following table illustrates the impact of C-terminal modifications on the δ-opioid receptor selectivity of Dmt-Tic analogs.

Compoundδ Binding Affinity (Kiδ, nM)µ Binding Affinity (Kiµ, nM)µ/δ Selectivity (Kiµ/Kiδ)
H-Dmt-Tic-OH0.0223317150,780
H-Dmt-Tic-Lys(Ac)-OH~0.07~1932760
H-Dmt-Tic-Lys-NH₂~0.117.0170
H-Dmt-Tic-Arg-NH₂~0.115.1151
H-Dmt-Tic-Trp-OH~0.115.7157
H-Dmt-Tic-Gly-NH-Ph0.640.130.2

Molecular and Computational Investigations of 1,6 Bis Dmt Tic Amino Hexane

Molecular Docking Studies of 1,6-bis-(Dmt-Tic-amino)hexane with Opioid Receptors.nih.govnih.gov

Molecular docking studies are computational simulations that predict the preferred orientation of a ligand when bound to a receptor. For this compound, these studies have been crucial in understanding its high affinity for both delta (δ) and mu (µ) opioid receptors. nih.gov

Docking simulations suggest that the two Dmt-Tic pharmacophores of the dimeric ligand can simultaneously interact with two receptor binding sites. The Dmt (2',6'-dimethyl-L-tyrosine) residue is believed to play a key role in anchoring the ligand within the receptor's binding pocket. nih.govmdpi.com The Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residue contributes to the conformational constraint of the molecule, which is thought to be favorable for receptor binding. acs.org

The hexane (B92381) linker provides the necessary flexibility for the two pharmacophores to adopt an optimal orientation for interacting with either a single receptor or a receptor dimer. The length of the linker is a critical factor, with a six-carbon chain appearing to be effective for potent dual antagonism. nih.gov

Molecular Dynamics Simulations to Elucidate Ligand-Receptor Dynamics.dovepress.comarxiv.org

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. dovepress.com These simulations can reveal how the ligand and receptor adapt to each other upon binding and the stability of the interactions. For this compound, MD simulations can help to understand the flexibility of the hexane linker and how it influences the positioning of the Dmt-Tic pharmacophores within the receptor binding sites.

The simulations can also shed light on the conformational changes that occur in the receptor upon ligand binding, which are crucial for initiating the signaling cascade. By observing the trajectory of the ligand and receptor atoms over time, researchers can identify key interactions and understand the energetic factors that contribute to the stability of the complex. researchgate.netosti.gov

Conformational Analysis of Dmt-Tic Peptidomimetics and Dimeric Structures.core.ac.uknih.govumich.edu

Conformational analysis focuses on the different spatial arrangements of atoms in a molecule that can be obtained by rotation about single bonds. For Dmt-Tic based peptidomimetics, this analysis is essential for understanding how their three-dimensional shape influences their biological activity. nih.govumich.edu

Studies have shown that the Dmt-Tic moiety can adopt specific conformations that are recognized by opioid receptors. core.ac.uk In dimeric structures like this compound, the conformational freedom is increased due to the flexible hexane linker. Computational analysis helps to identify the low-energy conformations that are most likely to be biologically active. scispace.com The arrangement of the two aromatic rings of the Dmt and Tic residues is considered a key determinant for receptor affinity and selectivity. nih.gov

Rationalizing Structure-Activity Relationships through Computational Models.nih.govnih.govresearchgate.net

Computational models are instrumental in explaining the observed structure-activity relationships (SAR) for a series of related compounds. By comparing the computational data with experimental results, researchers can develop models that predict the biological activity of new, unsynthesized molecules.

For dimeric Dmt-Tic analogues, computational models have helped to rationalize why certain linker lengths and modifications to the pharmacophore lead to changes in receptor affinity and efficacy. nih.govnih.gov For instance, these models can explain how N,N'-dimethylation enhances µ-opioid antagonism without significantly affecting δ-opioid activity. nih.gov The models also support the observation that the Dmt residue is crucial for high-affinity binding to opioid receptors. nih.gov

Table 1: Opioid Receptor Binding Affinities (Ki) of Dimeric Dmt-Tic Analogues

Compound Linker Ki (nM) δ-opioid Ki (nM) µ-opioid Selectivity (µ/δ)
Dimeric Dmt-Tic Analogue 1 Diaminoalkane 0.06 1.37 22.8
Dimeric Dmt-Tic Analogue 2 Diaminoalkane 1.53 5.72 3.7
This compound Diaminoalkane (Hexane) - - -
Dimeric Dmt-Tic Analogue 3 Pyrazinone 0.021 31.9 1519
Dimeric Dmt-Tic Analogue 4 Pyrazinone 0.051 18.8 369

Data derived from various sources. nih.govnih.gov Ki values for this compound specifically were not found in the provided search results, but data for analogous dimeric structures are included for context.

Receptor Dimerization and Allosteric Modulation.oup.comnih.gov

The concept of receptor dimerization, where two receptor units function together as a complex, is a significant area of opioid research. Bivalent ligands like this compound are particularly interesting in this context as they may be able to bridge two receptor monomers, thereby stabilizing the dimer. oup.com

Computational studies can model the interaction of the dimeric ligand with a receptor dimer, providing insights into the geometry of the complex and the specific interactions that hold it together. This can help to understand how the ligand might modulate the function of the receptor dimer.

Allosteric modulation refers to the process where a ligand binds to a site on the receptor that is different from the primary binding site, thereby altering the receptor's response to its natural ligand. nih.gov While not explicitly detailed for this compound in the provided search results, it is a plausible mechanism for bivalent ligands. Computational approaches could explore potential allosteric binding sites on the opioid receptors and how the dimeric ligand might interact with them.

Preclinical Research Applications and Future Research Directions

Development of 1,6-bis-(Dmt-Tic-amino)hexane and Analogs as Pharmacological Probes

The development of this compound is rooted in the bivalent ligand hypothesis, which posits that two pharmacophores linked by a spacer can simultaneously interact with two receptor binding sites. grantome.comnih.gov This approach has been particularly fruitful in opioid research, where evidence suggests that opioid receptors can form dimers or oligomers. grantome.comnih.gov The Dmt-Tic pharmacophore, a combination of 2',6'-dimethyl-L-tyrosine (Dmt) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is a well-established motif known for its high affinity and selectivity for the delta-opioid receptor (DOR), often acting as a potent antagonist. mdpi.comacs.org

By dimerizing this pharmacophore with a hexane (B92381) spacer, researchers created this compound. This bivalent structure allows for the investigation of the spatial arrangement and functional significance of opioid receptor dimers. grantome.com The length and nature of the spacer are critical determinants of the ligand's activity, influencing its selectivity and efficacy at different opioid receptor subtypes (mu, delta, and kappa). nih.gov

Studies on analogs of this compound, where the spacer length and composition are varied, have demonstrated that these modifications can dramatically alter the pharmacological profile. For instance, shortening or lengthening the linker can shift the selectivity between receptor subtypes or even convert an antagonist into an agonist. acs.org This modularity makes these compounds invaluable as pharmacological probes to dissect the complex pharmacology of opioid receptor interactions.

A previously synthesized saturated equivalent, 1,6-bis[H-Dmt-Tic-NH]hexane, was found to be a weak mu-opioid receptor (MOR) agonist and a potent delta-opioid receptor (DOR) antagonist. nih.gov The dimerization of potent opioid ligands can lead to changes in selectivity and even the conversion of an agonist into an antagonist. researchgate.net

Table 1: Pharmacological Probes Based on Dmt-Tic Pharmacophore

Compound/Analog TypeKey Structural FeaturePrimary Pharmacological Use
This compound Dimeric Dmt-Tic with hexane spacerProbe for opioid receptor dimerization
Dmt-Tic Monomers Single Dmt-Tic pharmacophoreHigh-affinity DOR antagonists
Analogs with Varied Spacers Altered linker length and compositionInvestigating structure-activity relationships
Fluorescently Labeled Analogs Dmt-Tic linked to a fluorophoreVisualizing receptor distribution and trafficking

Potential for Modulating Cellular Signaling Pathways

Opioid receptors belong to the G-protein coupled receptor (GPCR) superfamily and their activation initiates a cascade of intracellular signaling events. mdpi.comidrblab.net The primary mechanism involves the inhibition of adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). idrblab.net Additionally, opioid receptor activation can modulate ion channels, such as reducing calcium ion currents and increasing potassium ion conductance, which in turn inhibits neurotransmitter release. idrblab.net

The unique structure of this compound and its analogs allows for nuanced modulation of these pathways. By potentially bridging two receptor protomers, these bivalent ligands may induce conformational changes and signaling responses that are distinct from those elicited by monomeric ligands. nih.gov This could lead to biased signaling, where a ligand preferentially activates one signaling pathway over another.

For example, a bivalent ligand might stabilize a receptor dimer conformation that is less prone to beta-arrestin recruitment, a key process in receptor desensitization and the development of tolerance. The potential to fine-tune cellular signaling by altering the spacer length and pharmacophore composition of these bivalent ligands is a significant area of ongoing research. pnas.org

Strategies for Designing Next-Generation Opioid Ligands

The insights gained from studying this compound and its analogs are instrumental in designing next-generation opioid ligands with improved therapeutic profiles. A key strategy is the development of bifunctional or "designed multiple" ligands that can interact with more than one receptor or receptor subtype simultaneously. mdpi.comnih.gov

One promising approach involves creating ligands with mixed agonist/antagonist properties. For instance, a molecule that combines a mu-opioid receptor (MOR) agonist pharmacophore (for analgesia) with a delta-opioid receptor (DOR) antagonist pharmacophore (to potentially reduce tolerance and other side effects) could offer significant advantages over traditional opioids. mdpi.compnas.org The Dmt-Tic moiety, with its potent DOR antagonist activity, is a valuable component in the design of such mixed-profile ligands. mdpi.com

The distance between the pharmacophores in a bivalent ligand has been shown to be a critical factor in modulating its effects, including the development of tolerance. pnas.org By optimizing the spacer, it may be possible to create analgesics that retain their efficacy over time without causing significant dependence.

Furthermore, the concept of bivalent ligands extends beyond targeting only opioid receptors. Researchers are exploring the design of ligands that can bridge an opioid receptor with another type of receptor, such as the cannabinoid receptor 1 (CB1), to achieve synergistic effects and novel pharmacological outcomes. acs.org

Table 2: Strategies for Next-Generation Opioid Ligand Design

StrategyRationaleExample Application
Bifunctional Ligands Target multiple receptors or subtypes simultaneouslyMOR agonist/DOR antagonist for analgesia with reduced side effects mdpi.com
Spacer Optimization Fine-tune pharmacological properties and reduce toleranceVarying spacer length to modulate tolerance development pnas.org
Heterodimer-Targeting Ligands Selectively target specific receptor dimersLigands designed to bridge MOR-DOR or MOR-CB1 heterodimers grantome.comacs.org
Incorporation of Novel Scaffolds Introduce new chemical motifs for improved propertiesUsing scaffolds like 4-aminobenzazepinone to alter receptor selectivity acs.org

Investigation of Novel Therapeutic Targets Based on Opioid Receptor Subtypes

The existence of different opioid receptor subtypes (mu, delta, kappa) and the potential for them to form homodimers and heterodimers opens up a range of novel therapeutic targets. nih.gov Bivalent ligands like this compound are crucial tools for investigating the physiological and pathological roles of these specific receptor complexes. grantome.com

For example, targeting MOR-DOR heterodimers is a promising strategy for developing analgesics with fewer side effects. nih.gov Bivalent ligands designed to selectively engage these heterodimers could provide a more targeted therapeutic approach compared to non-selective opioids.

Furthermore, the development of highly selective antagonists for specific receptor subtypes, facilitated by pharmacophores like Dmt-Tic, is essential for understanding the function of these receptors. acs.org These antagonists can be used to block the activity of a particular receptor subtype while observing the resulting physiological effects, thereby elucidating its role in various processes, including pain, mood, and addiction.

Integration of Chemical Biology and Proteomic Approaches in Opioid Research

The study of compounds like this compound is increasingly benefiting from the integration of chemical biology and proteomic techniques. pku.edu.cnnih.gov These approaches provide powerful tools to identify the protein targets of small molecules and to map their interaction networks within a complex biological system. nih.gov

Activity-based protein profiling (ABPP) is one such technique that uses chemical probes to identify and quantify the active state of enzymes. nih.gov While not directly targeting receptors, ABPP can be used to study the downstream effects of opioid receptor activation on cellular enzymes.

Another powerful approach is photoaffinity labeling, where a photoreactive group is incorporated into a ligand. nih.gov Upon UV irradiation, the ligand forms a covalent bond with its target receptor, allowing for its identification and characterization using mass spectrometry-based proteomics. Fluorescently labeled analogs of the Dmt-Tic pharmacophore have been developed for such purposes, enabling the visualization of receptor distribution and internalization. researchgate.net

These chemoproteomic strategies, combined with computational modeling and structural biology, are providing unprecedented insights into the molecular mechanisms of opioid receptor function and the action of ligands like this compound. pku.edu.cnresearchgate.net This integrated approach is crucial for the rational design of future opioid therapeutics with enhanced efficacy and safety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.